BI-671800 Versus Fluticasone Propionate in Seasonal Allergic Rhinitis: Environmental Challenge Chamber Efficacy Comparison
In a randomized, double-blind, placebo-controlled crossover study in 146 patients with seasonal allergic rhinitis exposed to out-of-season allergen challenge, BI-671800 200 mg twice daily achieved a statistically significant reduction in total nasal symptom score (TNSS) AUC(0-6h) of -17% relative to placebo (absolute difference -0.85; P = .0026). Fluticasone propionate nasal spray (200 μg once daily) achieved a -33% reduction (absolute difference -1.64; P < .0001) [1]. This represents the only head-to-head comparator trial establishing BI-671800's relative efficacy against an intranasal corticosteroid benchmark in a controlled SAR model.
| Evidence Dimension | Total Nasal Symptom Score (TNSS) AUC(0-6h) reduction from placebo |
|---|---|
| Target Compound Data | BI-671800 200 mg twice daily: absolute difference -0.85; percentage difference -17%; P = .0026 |
| Comparator Or Baseline | Fluticasone propionate nasal spray 200 μg once daily: absolute difference -1.64; percentage difference -33%; P < .0001 |
| Quantified Difference | Fluticasone propionate provided 1.9-fold greater absolute TNSS reduction (-1.64 vs -0.85) relative to BI-671800 |
| Conditions | Environmental challenge chamber; 6-hour allergen exposure; 2-week treatment duration; N=146 randomized patients |
Why This Matters
This direct head-to-head quantification enables rational selection between oral CRTH2 antagonism and intranasal corticosteroid therapy based on the required magnitude of symptomatic improvement for specific SAR models.
- [1] Krug N, Gupta A, Badorrek P, et al. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis. J Allergy Clin Immunol. 2014;133(2):414-419. PMID: 24332218. View Source
